
3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H12FNO It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While specific industrial production methods for (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
化学反应分析
Types of Reactions
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated hydrocarbon.
科学研究应用
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: A stereoisomer with potentially different pharmacological effects.
Uniqueness
The presence of the fluorine atom in (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol distinguishes it from other similar compounds. Fluorine can significantly impact the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound in various research fields .
属性
CAS 编号 |
62855-05-4 |
|---|---|
分子式 |
C10H12FNO |
分子量 |
181.21 g/mol |
IUPAC 名称 |
(6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2 |
InChI 键 |
HOBXJDYDGFFAPV-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCC2=C1C=C(C=C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13330758.png)
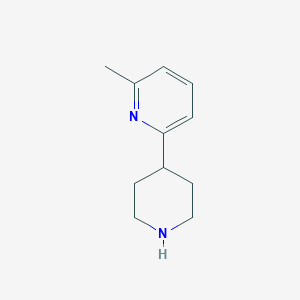
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
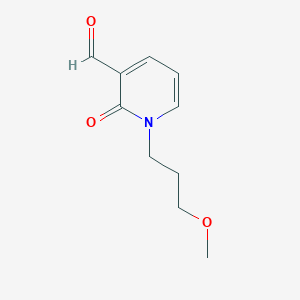
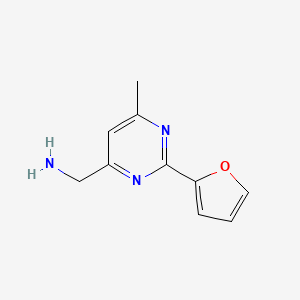
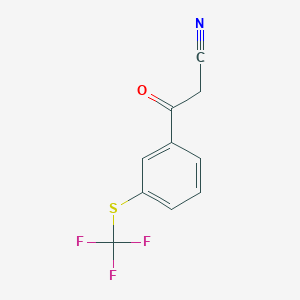
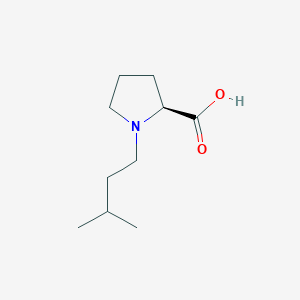
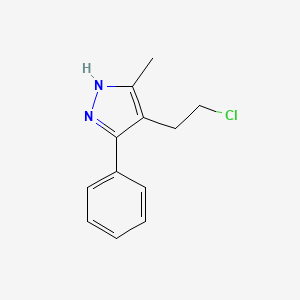
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
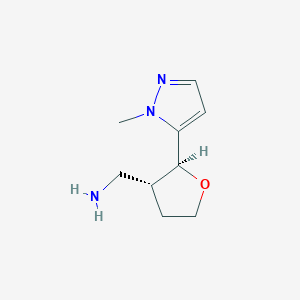
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
